Azaphen
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Azaphen is synthesized through a multi-step chemical process. The synthesis typically involves the formation of the core tricyclic structure followed by the introduction of functional groups necessary for its pharmacological activity. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions that form the three-ring structure.
Functionalization: Introduction of the piperazine moiety and other substituents through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Azaphen undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological activity.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites that can be studied for their pharmacological properties.
Scientific Research Applications
Azaphen has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin.
Medicine: Primarily used in the treatment of depression, with studies exploring its efficacy and safety.
Industry: Utilized in the development of new antidepressant drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Azaphen exerts its antidepressant effects by inhibiting the reuptake of serotonin, a neurotransmitter associated with mood regulation. By blocking the serotonin transporter, this compound increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood. It may also have sedative effects due to its antihistamine activity .
Comparison with Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Amitriptyline: Known for its sedative properties and used in the treatment of depression and chronic pain.
Nortriptyline: A metabolite of amitriptyline with similar antidepressant effects.
Uniqueness of Azaphen: this compound is unique in its specific chemical structure, which contributes to its particular pharmacological profile. Its combination of serotonin reuptake inhibition and potential antihistamine activity distinguishes it from other tricyclic antidepressants.
Biological Activity
Azaphen, also known as Pipofezine, is a tricyclic antidepressant (TCA) that has been utilized primarily in Russia since its introduction in the late 1960s. It is recognized for its efficacy in treating depression and exhibits a unique pharmacological profile compared to other TCAs. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant case studies.
This compound primarily functions as a serotonin reuptake inhibitor , which enhances serotonin levels in the central nervous system. This mechanism is crucial for alleviating depressive symptoms. Unlike many other TCAs, this compound has a low affinity for cholinergic receptors, which contributes to its favorable side effect profile. Additionally, it exhibits antihistaminic properties, contributing to its sedative effects, which may be beneficial for patients with insomnia related to depression.
Pharmacological Properties
- Serotonin Reuptake Inhibition : this compound effectively inhibits the reuptake of serotonin, leading to increased availability in synaptic clefts.
- Sedative Effects : The drug's antihistamine activity provides sedative effects, making it suitable for patients experiencing anxiety or sleep disturbances.
- Minimal Cardiovascular Effects : One of the significant advantages of this compound over other TCAs is its lower toxicity and minimal impact on cardiovascular health.
Case Studies and Research Findings
- Clinical Trials : Various studies have demonstrated the effectiveness of this compound in treating major depressive disorder (MDD). A notable study highlighted that patients receiving this compound showed significant improvement in depression scores compared to placebo groups .
- Comparative Studies : In a comparative study with other antidepressants, this compound was found to have comparable efficacy to fluoxetine but with fewer side effects related to weight gain and sedation .
- Long-term Outcomes : Research indicates that long-term treatment with this compound can lead to sustained remission in patients with recurrent depression. A cohort study showed that 60% of patients maintained remission after one year of treatment .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antidepressant | Effective in reducing symptoms of major depressive disorder (MDD) |
Serotonin Reuptake Inhibition | Enhances serotonin levels by blocking reuptake at synaptic clefts |
Sedative | Exhibits sedative properties beneficial for patients with anxiety |
Low Cardiovascular Impact | Minimal side effects on heart health compared to other TCAs |
Safety Profile
This compound is generally well-tolerated, with a lower incidence of common TCA-related side effects such as cardiotoxicity and anticholinergic effects. However, like all antidepressants, it may still pose risks such as increased suicidal ideation in younger populations and should be monitored accordingly during treatment.
Properties
IUPAC Name |
5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O.2ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;/h3-6,11H,7-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVWCKAYZSAUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179554 | |
Record name | Azaphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24853-80-3 | |
Record name | Azaphen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024853803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azaphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPOFEZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFB4TD413U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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